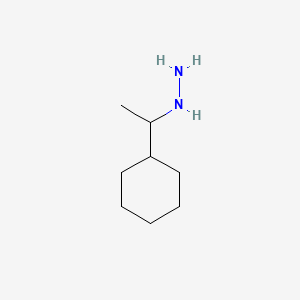

(1-Cyclohexylethyl)hydrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

13324-55-5 |

|---|---|

Molekularformel |

C8H18N2 |

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

1-cyclohexylethylhydrazine |

InChI |

InChI=1S/C8H18N2/c1-7(10-9)8-5-3-2-4-6-8/h7-8,10H,2-6,9H2,1H3 |

InChI-Schlüssel |

RUKUORIYNWXLFZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1CCCCC1)NN |

Herkunft des Produkts |

United States |

The Landscape of Hydrazine Chemistry in Modern Organic Synthesis

Hydrazine (B178648) (N₂H₄) and its derivatives are a cornerstone of modern organic synthesis, valued for their unique chemical properties and reactivity. wikipedia.orgresearchgate.net As a bifunctional molecule with two nucleophilic nitrogen atoms, hydrazine serves as a key building block for a multitude of chemical transformations. wikipedia.org Its utility spans from classical named reactions to the construction of complex heterocyclic systems, which are often scaffolds for pharmaceuticals and agrochemicals. wikipedia.orgmdpi.com

One of the most prominent applications of hydrazine in contemporary synthesis is the Wolff-Kishner reduction. This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes, a fundamental transformation in the construction of organic molecules. wikipedia.org The reaction proceeds through a hydrazone intermediate, showcasing the importance of hydrazine derivatives as transient species that facilitate key chemical changes. naturalspublishing.com

Furthermore, the dinitrogen fragment (N₂) is a highly stable leaving group, a characteristic that drives many reactions involving hydrazine derivatives to completion. This principle is harnessed in various synthetic strategies, including certain carbon-carbon bond-forming reactions where hydrazones act as organometallic reagent equivalents. wikipedia.org The versatility of hydrazines is also evident in their role as precursors to azapeptides, which are peptide mimics with potential therapeutic applications against diseases like hepatitis and AIDS. d-nb.info

The synthesis of substituted hydrazines itself presents challenges, often requiring careful control to achieve the desired level of substitution. wikipedia.orgd-nb.info Direct alkylation with alkyl halides can be inefficient, leading to the development of more sophisticated methods involving protecting groups or the reductive alkylation of hydrazones. wikipedia.orgd-nb.infothieme-connect.com Recent advancements continue to refine these processes, employing novel catalysts and reaction conditions to improve selectivity and efficiency. organic-chemistry.org

The Role of Substituted Hydrazines As Key Intermediates and Functional Groups

Substituted hydrazines, which are organic compounds derived by replacing one or more hydrogen atoms of hydrazine (B178648) with an organic group, are of immense importance as both synthetic intermediates and functional motifs in their own right. wikipedia.orgrsc.org Their chemical behavior is dictated by the nature of the substituent, which can modulate the nucleophilicity and reactivity of the hydrazine core.

A significant class of substituted hydrazines is the hydrazones, formed by the condensation of hydrazines with aldehydes or ketones. naturalspublishing.com Hydrazones are not merely intermediates in reactions like the Wolff-Kishner reduction; they are also pivotal in the Fischer indole (B1671886) synthesis, a classic method for constructing the indole ring system found in many natural products and pharmaceuticals. naturalspublishing.com Additionally, hydrazones serve as substrates in a variety of other named reactions, including the Bamford-Stevens and Shapiro reactions, which are used to generate vinyl compounds. naturalspublishing.com The reactivity of the C=N double bond and the presence of both nucleophilic and electrophilic centers within the hydrazone structure make them exceptionally versatile building blocks for heterocyclic synthesis, leading to the formation of compounds like pyrazoles and triazoles. wikipedia.orgnaturalspublishing.com

Beyond their role as intermediates, substituted hydrazines are integral components of many functional molecules. For instance, some are found in nature, such as gyromitrin (B31913) in certain mushrooms, which is a derivative of hydrazine. wikipedia.org In medicinal chemistry, the hydrazine moiety is incorporated into various drugs. d-nb.info The development of new synthetic methodologies, such as the selective alkylation of hydrazines, provides access to a wider array of these valuable compounds. d-nb.info Furthermore, recent research has highlighted the use of hydrazines as radical precursors in photochemical and electrochemical reactions, opening new avenues for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

1 Cyclohexylethyl Hydrazine and Its Analogues in the Research Landscape

Strategic Approaches to the Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. These methods primarily involve the formation of a carbon-nitrogen bond between the hydrazine moiety and the 1-cyclohexylethyl group. Key strategies include the reduction of acyl hydrazide or hydrazone intermediates and direct alkylation protocols.

Condensation Reactions with Acylating Agents to Form Acyl Hydrazides

A versatile, albeit indirect, route to this compound involves the initial formation of an acyl hydrazide, which is subsequently reduced. This two-step approach allows for purification of the intermediate acyl hydrazide, often a stable, crystalline solid, before the final reduction.

The process begins with the condensation of a carboxylic acid or its derivative (like an ester or acyl chloride) with hydrazine. For the target molecule, a suitable precursor would be 2-cyclohexylpropanoic acid. This acid can be converted to its corresponding acyl hydrazide. Alternatively, activated amides have been shown to react efficiently with hydrazine monohydrate in water at room temperature to yield acyl hydrazides. organic-chemistry.org The resulting N-(2-cyclohexylpropanoyl)hydrazine can then be reduced to the target this compound. A common and powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). acs.org This method is advantageous for producing monoalkylhydrazines with secondary alkyl groups. princeton.edu

| Step | Reactants | Reagents | Product | Reference |

| 1 | 2-Cyclohexylpropanoic acid derivative, Hydrazine | Coupling agent or activation | N-(2-Cyclohexylpropanoyl)hydrazine | organic-chemistry.org |

| 2 | N-(2-Cyclohexylpropanoyl)hydrazine | Lithium Aluminum Hydride (LiAlH₄) | This compound | acs.orgprinceton.edu |

Reductive Alkylation Protocols for Hydrazine Derivatives

Direct reductive alkylation, or reductive amination, of hydrazine with a suitable carbonyl compound is a more direct and often one-pot approach to synthesizing alkylhydrazines. This method involves the condensation of hydrazine with a ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding hydrazine.

For the synthesis of this compound, the starting carbonyl compound is cyclohexyl methyl ketone. This ketone reacts with hydrazine to form cyclohexyl methyl ketone hydrazone. The selection of the reducing agent is critical to selectively reduce the C=N bond of the hydrazone without affecting the carbonyl group of the starting material. umich.edu

Alpha-picoline-borane (α-PicBH₃) has emerged as a safe and effective reagent for the reductive alkylation of hydrazine derivatives. organic-chemistry.org It is a stable, non-toxic solid that can efficiently reduce the hydrazone intermediate formed from the reaction of a ketone, such as cyclohexyl methyl ketone, with hydrazine. organic-chemistry.orgresearchgate.net This one-pot procedure avoids the need to isolate the often-unstable hydrazone and circumvents the use of more toxic reagents like sodium cyanoborohydride. organic-chemistry.orgorganic-chemistry.org The reaction conditions can be fine-tuned to favor the formation of mono-alkylated hydrazines. organic-chemistry.orgorganic-chemistry.org This method has been successfully applied to the synthesis of various active pharmaceutical ingredients. organic-chemistry.orgorganic-chemistry.org

| Carbonyl Compound | Hydrazine Source | Reducing Agent | Solvent | Product | Reference |

| Cyclohexyl methyl ketone | Hydrazine hydrate (B1144303) | α-Picoline-borane | Methanol or other protic solvent | This compound | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

A powerful and highly selective method for the synthesis of mono-substituted hydrazines involves the generation of a nitrogen dianion intermediate. d-nb.infoorganic-chemistry.org This approach offers precise control over the alkylation pattern. organic-chemistry.org The process typically starts with a protected hydrazine, such as N-Boc-hydrazine, which is treated with two equivalents of a strong base, like n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C in THF). d-nb.infoorganic-chemistry.org This generates a dianion that can then react with an alkylating agent.

To synthesize this compound, a suitable electrophile would be 1-bromo-1-cyclohexylethane. The addition of one equivalent of this alkyl halide to the nitrogen dianion solution would result in selective mono-alkylation. d-nb.info The reaction rate is influenced by the leaving group, with iodides and bromides being more reactive than chlorides. d-nb.info This method provides a fast and efficient route to substituted hydrazines that are otherwise difficult to prepare. d-nb.infonih.gov

| Protected Hydrazine | Base (Equivalents) | Alkylating Agent | Temperature | Product (after deprotection) | Reference |

| N-Boc-hydrazine | n-BuLi (2 equiv.) | 1-Bromo-1-cyclohexylethane | -78 °C to RT | This compound | d-nb.infoorganic-chemistry.org |

Formation of Hydrazones from this compound or Precursors

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the reaction of hydrazines with aldehydes or ketones. soeagra.comwikipedia.org this compound, as a mono-substituted hydrazine, can readily react with a variety of carbonyl compounds to form the corresponding N-substituted hydrazones. This reaction is a condensation process where a molecule of water is eliminated. soeagra.com

For example, the reaction of this compound with a generic aldehyde (R-CHO) or ketone (R₁R₂C=O) would yield the corresponding (1-Cyclohexylethyl)hydrazone. These hydrazones are important synthetic intermediates themselves, for instance, in the Wolff-Kishner reduction. wikipedia.org

Conversely, the formation of a hydrazone can be the initial step in the synthesis of this compound, as seen in reductive alkylation protocols. The hydrazone is formed in situ from cyclohexyl methyl ketone and hydrazine and is then immediately reduced without isolation. princeton.educhemie-brunschwig.ch

Synthesis of Heterocyclic Compounds Incorporating the Cyclohexylethyl-Hydrazine Moiety

Substituted hydrazines like this compound are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. The two nitrogen atoms of the hydrazine group provide the necessary nucleophilicity to react with various electrophiles, leading to ring formation.

Pyrazoles: One of the most common applications of hydrazines in heterocycle synthesis is the Knorr pyrazole (B372694) synthesis and related reactions. mdpi.com This involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. mdpi.comrsc.org For instance, reacting this compound with a β-diketone like acetylacetone (B45752) would lead to the formation of a substituted pyrazole. The reaction can sometimes produce a mixture of regioisomers, depending on the substituents on the dicarbonyl compound. mdpi.com

Indoles: The Fischer indole (B1671886) synthesis is a classic and reliable method for preparing indoles from an aryl or alkyl hydrazine and a ketone or aldehyde under acidic conditions. tcichemicals.com To synthesize an indole derivative using this compound, it would be reacted with a suitable ketone. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement (the Claisen-like rearrangement) followed by cyclization and aromatization to yield the final indole product. The use of terminally alkylated hydrazines can lead to higher yields and faster reaction rates. researchgate.netacs.org One-pot, three-component protocols combining Fischer indolisation with subsequent N-alkylation have also been developed for rapid synthesis of densely substituted indoles. rsc.org

| Heterocycle | Co-reactant | Key Reaction Name | Product Type | Reference |

| Pyrazole | 1,3-Diketone (e.g., Acetylacetone) | Knorr Pyrazole Synthesis | 1-(1-Cyclohexylethyl)-3,5-dimethyl-1H-pyrazole | mdpi.comrsc.orgorganic-chemistry.org |

| Indole | Ketone (e.g., Butanone) | Fischer Indole Synthesis | 1-(1-Cyclohexylethyl)-2,3-dimethyl-1H-indole | tcichemicals.comresearchgate.netacs.org |

Pathways to Triazole and Thiosemicarbazide Derivatives

Hydrazine moieties are fundamental precursors for the synthesis of various nitrogen-containing heterocycles, including triazoles and thiosemicarbazides. These structures are prevalent in pharmacologically active compounds.

Triazole Synthesis: 1,2,4-Triazoles can be synthesized from hydrazine derivatives through several established routes. A common method involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines, a reaction known as the Einhorn–Brunner reaction. scispace.com Other significant pathways include:

Reaction with Formamide (B127407): A simple and efficient method for generating substituted 1,2,4-triazoles involves reacting hydrazines with formamide, often under microwave irradiation, which can proceed without a catalyst and tolerates various functional groups. organic-chemistry.org

Reaction with Amidines: In a one-pot, two-step process, 1,3,5-trisubstituted-1,2,4-triazoles can be prepared from carboxylic acids, primary amidines, and monosubstituted hydrazines with high regioselectivity. frontiersin.orgnih.gov

Reaction with Nitriles: A copper-catalyzed cascade reaction of nitriles with amidines can also yield 1,2,4-triazole (B32235) derivatives. frontiersin.org

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions using hydrazonoyl hydrochlorides and oximes provide a route to 1,3,5-trisubstituted 1,2,4-triazoles. frontiersin.orgnih.gov

| Reactant(s) with Hydrazine | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Formamide | Condensation | Simple, mild, catalyst-free (microwave) | organic-chemistry.org |

| Carboxylic Acids + Amidines | One-pot, two-step | High regioselectivity for 1,3,5-trisubstituted products | frontiersin.orgnih.gov |

| Diacylamines | Einhorn–Brunner Reaction | Classic condensation method | scispace.com |

| Hydrazonoyl Hydrochlorides + Oximes | 1,3-Dipolar Cycloaddition | Forms 1,3,5-trisubstituted triazoles | frontiersin.orgnih.gov |

Thiosemicarbazide Synthesis: Thiosemicarbazides, which are hydrazine derivatives of thiocarbamic acid, are versatile intermediates for synthesizing heterocyclic compounds like thiazoles and thiadiazoles. irjmets.comresearchgate.net The synthesis generally involves the reaction of a hydrazine derivative with a source of a thiocarbonyl group.

Key synthetic methods include:

Reaction with Isothiocyanates: The nucleophilic addition of hydrazines to isothiocyanates is a direct and widely used method for preparing 4-substituted thiosemicarbazides. researchgate.netmdpi.com For instance, 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide reacts with various aryl isothiocyanates in boiling methyl alcohol to yield the corresponding acyl-thiosemicarbazides. mdpi.com

Reaction with Ammonium (B1175870) Thiocyanate (B1210189): Thiosemicarbazide can be prepared by reacting hydrazine sulfate (B86663) with ammonium thiocyanate. irjmets.comgoogle.com The process involves heating hydrazine thiocyanate in an aqueous solution. google.com

Reaction with Carbon Disulfide: Hydrazide derivatives can react with carbon disulfide in the presence of a base to form intermediates that lead to thiosemicarbazide-related structures, such as 1,3,4-thiadiazoles. scispace.comchemmethod.com

| Reactant(s) with Hydrazine | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Aryl Isothiocyanates | 4-Aryl-thiosemicarbazides | Reflux in alcohol | mdpi.com |

| Ammonium Thiocyanate | Unsubstituted Thiosemicarbazide | Heating in aqueous solution (pH 3-4) | irjmets.comgoogle.com |

| Carbon Disulfide | Thiadiazole/Thiazole Precursors | Reaction with hydrazide and base | scispace.comchemmethod.com |

Multi-step Reaction Sequences for Functionalized Hydrazines

The synthesis of specifically substituted hydrazines, such as this compound, often requires multi-step sequences. A powerful and common method is the reductive alkylation of hydrazine derivatives. thieme-connect.com This one-pot procedure typically involves the formation of a hydrazone by reacting a hydrazine with a ketone or aldehyde, followed by in-situ reduction to the corresponding alkylated hydrazine. thieme-connect.com

An efficient method utilizes α-picoline-borane as the reducing agent for the direct reductive alkylation of hydrazine derivatives. thieme-connect.com This approach allows for the synthesis of both N,N-dialkylhydrazine and N-monoalkylhydrazine derivatives by adjusting the substrates and reagent amounts. thieme-connect.com The reaction of various ketones and aldehydes with phenylhydrazines, catalyzed by a Lewis base, also provides a direct route to 1,1-disubstituted hydrazines. organic-chemistry.org

Another key strategy is the C-N bond coupling reaction. For example, a palladium-catalyzed coupling between arylhydrazines and aryl tosylates can produce unsymmetrical N,N-diarylhydrazines with good functional group tolerance. organic-chemistry.org These multi-step methods are crucial for creating the complex substitution patterns found in many active pharmaceutical ingredients. thieme-connect.com

Enantioselective Synthesis and Chiral Resolution of this compound Derivatives

As many biologically active molecules are chiral, the ability to produce single enantiomers of substituted hydrazines is of great importance. This can be achieved through either enantioselective synthesis or the resolution of a racemic mixture. wikipedia.org

Chiral Resolution: Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org A common technique is the formation of diastereomeric salts by reacting the racemic compound with a chiral resolving agent. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org

A relevant multi-step synthesis demonstrates the preparation of a chiral selector derived from a (1-cyclohexylethyl)amine enantiomer. researchgate.netdoi.orgdergipark.org.tr The process involves the following key steps:

Amide Formation: A single enantiomer, (S)-(1-cyclohexylethyl)amine, is reacted with 4-nitrobenzoyl chloride to form the chiral amide, (S)-N-(1-cyclohexylethyl)-4-nitrobenzamide. researchgate.netdoi.orgdergipark.org.tr

Reduction: The nitro group of the resulting amide is reduced to an amine using hydrazine hydrate and a Palladium-on-Carbon (Pd/C) catalyst. researchgate.netdoi.orgdergipark.org.tr This step yields the chiral selector, (S)-4-amino-N-(1-cyclohexylethyl)benzamide. researchgate.netdergipark.org.tr

Immobilization: This chiral selector is then immobilized on a silica (B1680970) gel support to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). researchgate.netdoi.orgdergipark.org.tr

This CSP can then be used to separate the enantiomers of other racemic compounds. researchgate.net

Enantioselective Synthesis: Enantioselective (or asymmetric) synthesis aims to create a specific enantiomer directly. wikipedia.org This is often achieved using chiral catalysts or auxiliaries that direct the reaction to favor one stereochemical outcome. wikipedia.org

Asymmetric Hydrogenation: For cyclic hydrazines, an efficient method involves the nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones. This has been shown to produce various chiral cyclic hydrazines with excellent enantioselectivities (up to >99% ee). nih.gov

Catalytic Addition to Hydrazones: Catalysts generated from pyridine–hydrazone ligands and palladium (II) trifluoroacetate (B77799) have been used for the enantioselective addition of arylboronic acids to formylphosphonate-derived hydrazones. us.es This method yields α-aryl α-hydrazino phosphonates with high enantioselectivity. us.es

| Method | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomer formation. | Use of (S)-4-amino-N-(1-cyclohexylethyl)benzamide as a chiral selector for HPLC. | researchgate.netdergipark.org.tr |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or reagent. | Ni-catalyzed asymmetric hydrogenation of N-acyl hydrazones to form chiral cyclic hydrazines. | nih.gov |

Detailed Mechanistic Studies of Hydrazine-Mediated Reductions

Hydrazine and its derivatives are widely used as reducing agents in organic synthesis and materials chemistry. This section delves into the mechanisms of two important reduction reactions mediated by hydrazine analogues.

The Wharton Reaction is a chemical transformation that converts α,β-epoxy ketones into allylic alcohols using hydrazine. wikipedia.orgchemeurope.comnumberanalytics.com This reaction is an extension of the Wolff-Kishner reduction. wikipedia.org The process generally involves treating the epoxy ketone with hydrazine hydrate, often in the presence of a catalytic amount of acetic acid. wikipedia.org

The mechanism of the Wharton Reaction commences with the reaction of the ketone with hydrazine to form a hydrazone. wikipedia.orgchemeurope.comvaia.com This initial step is analogous to the first step of the Wolff-Kishner reduction. vaia.com The resulting hydrazone then undergoes a rearrangement, leading to an intermediate that decomposes, releasing nitrogen gas and forming the desired allylic alcohol. wikipedia.orgchemeurope.com The final decomposition step can proceed through either an ionic or a radical pathway, depending on factors such as reaction temperature, the solvent used, and the structure of the intermediate. wikipedia.orgchemeurope.com

It is important to note that a potential side reaction in the Wharton Reaction is the further reduction of the allylic alcohol product to an aliphatic alcohol. wikipedia.org This is believed to occur due to the in-situ oxidation of hydrazine to diimide, which can then reduce the double bond of the allylic alcohol. wikipedia.org

Hydrazine is a commonly employed reducing agent for graphene oxide (GO), a process critical for the large-scale production of graphene-like materials. arxiv.orgarxiv.org Despite its widespread use, the precise mechanism of GO reduction by hydrazine has been a subject of ongoing research and debate. arxiv.orgresearchgate.net

Density functional theory (DFT) calculations have provided significant insights into the deoxygenation of GO by hydrazine. acs.orgpusan.ac.kr These studies have identified that hydrazine is primarily effective at reducing the epoxide groups present on the GO surface. acs.orgpusan.ac.krresearchgate.net The reaction is thought to proceed through the formation of hydrazino alcohols as intermediates. acs.orgpusan.ac.kr The oxygen functionalities located in the interior of the aromatic domains of GO are generally removed more easily than those at the edges. acs.orgpusan.ac.kr

The reduction of epoxide groups at the edges of GO can be hindered by the formation of stable hydrazino alcohol structures. acs.orgpusan.ac.kr Some studies propose that in aqueous hydrazine solutions, both hydrazine and hydroxide (B78521) ions can initiate the reduction of GO. arxiv.orgarxiv.org The proposed pathways involve C-H bond cleavage and dehydroxylation processes. arxiv.org Experimental investigations using model aromatic compounds have shown that while hydroxyl and carboxylic acid groups are not readily removed by hydrazine, carbonyl groups react to form hydrazone complexes. researchgate.net

The table below presents data on the elemental composition of graphene oxide before and after reduction with hydrazine.

Table 2: Elemental Composition of Graphene Oxide (GO) Before and After Hydrazine Reduction

| Sample | C:O Ratio | C:O:N Ratio |

|---|---|---|

| GO (before reduction) | 2.7:1 | 2.7:1:0 |

| Hydrazine reduced GO (Method 1) | - | 10.3:1:0.6 |

| GO film (before reduction) | 1.3:1 | 1.3:1:0 |

| Hydrazine reduced GO film (before annealing) | - | 7.7:1:1.4 |

| Hydrazine reduced GO film (after annealing) | - | 12:1:0.7 |

Data compiled from studies on the hydrazine reduction of graphene oxide. pusan.ac.kr

Intramolecular Rearrangements and Tautomeric Equilibria

Hydrazine derivatives can undergo various intramolecular rearrangements and exist in tautomeric forms, which significantly influences their chemical behavior and reactivity.

One notable rearrangement is the Smiles rearrangement, which has been investigated in hydrazidic systems. scholaris.ca This rearrangement involves the intramolecular migration of a group from an oxygen atom to a nitrogen atom in phenoxy-derivatives of hydrazidic halides, proceeding through a proposed five-membered transition state. scholaris.ca Other rearrangements, such as the aza-Lossen rearrangement, can be utilized to synthesize complex hydrazine derivatives from N-hydroxyureas, proceeding through N-isocyanate intermediates. researchgate.net

Tautomerism is another important aspect of hydrazine chemistry. Hydrazones can exist in equilibrium with their azo tautomers. vanderbilt.edu The position of this equilibrium is influenced by factors such as the nature of the substituents and the polarity of the solvent. vanderbilt.edu For example, in p-substituted phenylhydrazones of trifluoroacetaldehyde, the trifluoromethyl group helps to balance the electronic structure, allowing for the observation of both hydrazono and azo tautomers at equilibrium. vanderbilt.edu The tautomerization process is often acid-catalyzed. vanderbilt.edu Similarly, pyrazolone (B3327878) derivatives can exist in different tautomeric forms, and the equilibrium can be studied using spectroscopic methods like NMR. mdpi.com

The study of fragmentation pathways of deprotonated diacylhydrazine derivatives in mass spectrometry has also revealed intramolecular rearrangements. plos.org These rearrangements, initiated by nucleophilic attack of an amide oxygen on a carbonyl carbon, lead to the formation of anionic acid species. plos.org

Theoretical Exploration of ANRORC-like Rearrangements in Heterocyclic Systems

The ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant reaction pathway in heterocyclic chemistry that describes a specific type of nucleophilic substitution. wikipedia.org In this process, a nucleophile adds to a heterocyclic ring, which then undergoes ring opening to form an intermediate. This intermediate subsequently cyclizes to form a new heterocyclic ring and expels a leaving group. wikipedia.org This mechanism is crucial for explaining product formation in reactions where direct substitution is not feasible or does not account for the observed products. wikipedia.org

Theoretical studies on analogues, such as methylhydrazine, provide valuable insights into the potential reactivity of this compound in similar transformations. A detailed theoretical investigation of the ANRORC-like rearrangement between methylhydrazine and 5-polyfluoroaryl-1,2,4-oxadiazole derivatives has elucidated the intricacies of this reaction pathway. researchgate.netrsc.org

The analysis of the potential energy surface (PES) for this reaction reveals that the most favorable pathway is initiated by the nucleophilic attack of the amine on the aryl moiety of the oxadiazole. researchgate.netrsc.org This leads to the formation of a thermodynamically stable aryl-hydrazine intermediate. The stability of this intermediate is a key determinant for the preferred reaction course. researchgate.net

The subsequent steps involve the cyclization of this intermediate into a spiro-compound, which is identified as the rate-determining step, followed by the opening of the original oxadiazole ring. researchgate.net Torsional strain within the transition states has been highlighted as a significant factor influencing the favored ANRORC pathway. researchgate.net These theoretical models are instrumental in understanding the regioselectivity and the reaction conditions required for such rearrangements. researchgate.netrsc.org For instance, the formation of N(1)-methylindazole as the major product in the reaction of methylhydrazine with 5-polyfluoroaryl-1,2,4-oxadiazoles is rationalized through these computational models. rsc.org

Table 1: Calculated Free Energy Barriers for the ANRORC-like Rearrangement of Methylhydrazine with 5-(2-fluorophenyl)-3-phenyl-1,2,4-oxadiazole rsc.org

| Reaction Step | Relative Free Energy (kcal/mol) |

| Nucleophilic Attack | (Data not available in abstract) |

| Ring Opening | (Data not available in abstract) |

| Ring Closure | (Data not available in abstract) |

| Overall Barrier | (Data not available in abstract) |

Note: Specific energy values from the computational study are required for a complete data table.

The general applicability of the ANRORC mechanism has been demonstrated in various heterocyclic systems, including the reaction of 1,2,4-oxadiazoles with hydrazine to produce 3-amino-1,2,4-triazoles through a reductive pathway. researchgate.net The mechanism typically involves the addition of hydrazine, ring-opening, ring-closure, and a final reduction step. researchgate.net

Keto-Enol Tautomerism in Hydrazide and Hydrazone Structures

Hydrazones, which are derivatives formed from the reaction of hydrazines like this compound with aldehydes or ketones, exhibit keto-enol tautomerism. mdpi.comresearchgate.net This is a form of constitutional isomerism where the isomers, known as tautomers, are in equilibrium and can be interconverted. masterorganicchemistry.com The tautomerism in hydrazones involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an equilibrium between the keto form (amide) and the enol form (iminol). researchgate.netresearchgate.net

The structural moiety -C=N-NH-C=O- in the keto form can interconvert to the enol form, which has the structure -C=N-N=C-OH. researchgate.net This equilibrium is not just a theoretical concept but has significant implications for the chemical properties and reactivity of the compound. masterorganicchemistry.com The keto and enol forms are distinct chemical entities with different properties. masterorganicchemistry.com

Several factors can influence the position of the keto-enol equilibrium:

Solvent Polarity: The tautomeric equilibrium of hydrazones can be highly dependent on the solvent. masterorganicchemistry.com For example, studies on acetoacetic acid have shown that the percentage of the enol form can vary dramatically from less than 2% in highly polar solvents like water (D₂O) to as high as 49% in non-polar solvents like carbon tetrachloride (CCl₄). masterorganicchemistry.com

Hydrogen Bonding: The enol form contains a hydroxyl (-OH) group, which can participate in intramolecular hydrogen bonding, especially if a suitable acceptor group is nearby. This internal hydrogen bonding can stabilize the enol tautomer, shifting the equilibrium in its favor. masterorganicchemistry.com

pH of the Medium: The tautomeric form of hydrazones in their metal complexes is often dependent on the pH of the solution. mdpi.com

Coordination to Metal Ions: Hydrazones are versatile ligands in coordination chemistry. They can coordinate to metal ions in either their neutral keto form or their deprotonated anionic enol form. researchgate.net This ability is crucial for the formation of various types of metal complexes with diverse geometries and properties. mdpi.comresearchgate.net

The keto-enol tautomerism is not only fundamental to the structural chemistry of hydrazones and hydrazides but also plays a role in their biological activity. frontiersin.org The ability to exist in different tautomeric forms can influence how these molecules interact with biological targets, such as enzymes. frontiersin.org

Table 2: Solvent Dependence of Enol Tautomer Percentage for Acetoacetic Acid masterorganicchemistry.com

| Solvent | % Enol Tautomer |

| D₂O (Water) | < 2% |

| CCl₄ (Carbon Tetrachloride) | 49% |

Note: This table illustrates the principle of solvent-dependent tautomerism using a model compound, as specific data for this compound derivatives was not available.

Advanced Applications in Organic Synthesis and Materials Science

Strategic Utilization as a Synthetic Synthon for Complex Molecular Architectures

The presence of the hydrazine (B178648) functional group, with its two nucleophilic nitrogen atoms, positions (1-Cyclohexylethyl)hydrazine as a key reagent for forming nitrogen-nitrogen bonds, which are foundational to a vast array of heterocyclic compounds. The attached (1-Cyclohexylethyl) group influences the solubility, crystallinity, and biological activity of the resulting molecules, making it a powerful tool for fine-tuning molecular properties.

Construction of Nitrogen-Containing Heterocyclic Ring Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry, materials science, and agrochemistry. This compound provides a direct pathway to introduce a substituted nitrogen atom into these ring systems, facilitating the synthesis of diverse and complex scaffolds. novapublishers.comekb.eg

Pyrazoles: One of the most fundamental applications of substituted hydrazines is in the synthesis of pyrazoles, typically through condensation reactions with 1,3-dielectrophilic compounds. mdpi.com The Knorr pyrazole (B372694) synthesis, a classic and widely used method, involves the reaction of a β-diketone with a hydrazine derivative. nih.govyoutube.com When this compound is used, it reacts with a 1,3-dicarbonyl compound to form a 1-(1-Cyclohexylethyl)-substituted pyrazole. The reaction proceeds through initial nucleophilic attack of one hydrazine nitrogen onto a carbonyl group, followed by intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. chemtube3d.com

The general scheme for this reaction is as follows:

This compound + 1,3-Diketone → 1-(1-Cyclohexylethyl)-pyrazole + 2 H₂O

Pyridazines: Similarly, this compound is an essential precursor for the synthesis of six-membered pyridazine (B1198779) rings. The most common route involves the condensation of the hydrazine with a 1,4-dicarbonyl compound, such as a γ-diketone or a γ-ketoacid. wikipedia.orgchemtube3d.com The reaction mechanism involves the formation of a dihydropyridazine (B8628806) intermediate through the reaction of both nitrogen atoms with the two carbonyl groups, which is then oxidized to the aromatic pyridazine. chemtube3d.com The incorporation of the (1-Cyclohexylethyl) group at the N1 position can significantly impact the pharmacological profile of the resulting pyridazine derivatives, a class of compounds known for their use as herbicides and drugs. wikipedia.org

| Precursor | Hydrazine Reagent | Resulting Heterocycle | Reaction Type |

| 1,3-Dicarbonyl Compound | This compound | 1-(1-Cyclohexylethyl)pyrazole | Knorr Synthesis / Condensation |

| 1,4-Dicarbonyl Compound | This compound | 1-(1-Cyclohexylethyl)-1,2-dihydropyridazine | Condensation |

Triazoles: The synthesis of 1,2,4-triazoles can be achieved through various methods involving hydrazine derivatives. For instance, this compound can react with formamide (B127407) under microwave irradiation, providing a straightforward route to substituted triazoles. organic-chemistry.org Another prominent method involves the reaction of amidines with hydrazine derivatives. organic-chemistry.org These synthetic strategies allow for the incorporation of the (1-Cyclohexylethyl) moiety onto the triazole ring, a core structure found in numerous antifungal and herbicidal agents. chemistryjournal.netnih.gov

Thiadiazoles: 1,3,4-Thiadiazoles are another important class of heterocycles accessible using hydrazine-based synthons. A common synthetic pathway involves the cyclization of acylhydrazines. nih.govorganic-chemistry.org this compound can first be acylated to form an N-(1-Cyclohexylethyl)acylhydrazine. This intermediate can then be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to induce cyclization and dehydration, yielding a 2,5-disubstituted 1,3,4-thiadiazole (B1197879) where one substituent is the (1-Cyclohexylethyl) group. organic-chemistry.orgresearchgate.net These scaffolds are prevalent in medicinal and agricultural chemistry. nih.govresearchgate.net

| Intermediate | Key Reagents | Resulting Heterocycle |

| Amidine Hydrochloride | This compound | 1-(1-Cyclohexylethyl)-1,2,4-triazole |

| N-(1-Cyclohexylethyl)acylhydrazine | Thionating Agent (e.g., P₂S₅) | 2-R-5-(1-Cyclohexylethyl)-1,3,4-thiadiazole |

The utility of this compound extends broadly to the synthesis of a wide range of five- and six-membered nitrogen-containing heterocycles. novapublishers.comosi.lvnahrainuniv.edu.iq The fundamental reactivity pattern involves its role as a binucleophile, reacting with molecules containing two electrophilic centers to form a stable ring.

Five-Membered Rings: As discussed, reactions with 1,3-dielectrophiles are a cornerstone for forming five-membered rings like pyrazoles. mdpi.comnih.gov

Six-Membered Rings: The synthesis of six-membered heterocycles like pyridazines relies on reactions with 1,4-dielectrophiles. wikipedia.orgorganic-chemistry.org Other related six-membered rings can also be accessed through variations in the electrophilic partner.

The versatility of hydrazones, formed from the initial reaction of this compound with a carbonyl compound, provides a platform for further cyclization reactions, expanding the scope of accessible heterocyclic systems. researchgate.net

Precursors for Agrochemical Research Agents

The development of new agrochemicals is critical for global food security. Hydrazine derivatives and the heterocyclic compounds derived from them are well-established pharmacophores in this field. google.comresearchgate.net

Many commercial herbicides and fungicides are based on nitrogen-containing heterocyclic cores, such as triazines and triazoles. nih.govresearchgate.net For example, triazole fungicides function by inhibiting key fungal enzymes. nih.gov

The synthetic routes previously described for pyrazoles, pyridazines, triazoles, and thiadiazoles using this compound are directly applicable to the creation of novel agrochemical candidates. The (1-Cyclohexylethyl) group can confer desirable properties for agricultural applications, such as:

Increased Lipophilicity: The nonpolar cyclohexyl and ethyl components enhance the compound's ability to penetrate the waxy cuticles of plants or the cell membranes of fungi.

Modified Binding Affinity: The size and shape of the substituent can influence how the molecule fits into the active site of a target enzyme, potentially leading to higher efficacy or a novel mode of action.

Enhanced Stability: The bulky group may protect the core heterocycle from metabolic degradation in the plant or soil, prolonging its activity.

While specific herbicidal or fungicidal activity for compounds derived directly from this compound would require empirical testing, its role as a precursor is based on established principles of agrochemical design, where structural modification of known active heterocycles is a primary strategy for discovering new and improved agents. nih.gov

Building Blocks for Specialized Functional Molecules

Hydrazine derivatives are crucial intermediates in the synthesis of complex molecules that form the basis of therapeutics and advanced catalytic systems.

Hydrazine and its derivatives are vital building blocks for constructing therapeutic scaffolds—core molecular structures from which a variety of drugs can be synthesized. nih.govnih.gov These scaffolds are prevalent in many Active Pharmaceutical Ingredients (APIs), the active components in medicines. pharmanoble.com For example, carbazole-hydrazine-carbothioamide scaffolds have been synthesized and evaluated for potent antioxidant and anticancer activities. nih.govnih.gov The synthesis process often involves reacting a core molecule with hydrazine hydrate (B1144303) to create a hydrazide intermediate, which is then further functionalized. nih.gov

The role of a chemical compound as an API intermediate is critical in the multi-step synthesis of a final drug product. pharmanoble.com Although this compound is not widely cited as a commercial API intermediate, its structure is analogous to other intermediates used in complex syntheses. The development of novel APIs often relies on the availability of unique building blocks to create new chemical entities with desired therapeutic effects.

Asymmetric organocatalysis has become a powerful tool for synthesizing chiral molecules, which is crucial in the pharmaceutical industry. nih.govresearchgate.net Chiral hydrazine derivatives have been successfully designed and utilized as organocatalysts in various enantioselective reactions. clockss.org For instance, chiral hydrazinoalcohols have been synthesized and applied as new organocatalysts for the enantioselective Diels-Alder reaction, producing optically active isoquinuclidine derivatives with good enantioselectivity and excellent yields. clockss.org

The development of catalysts for asymmetric hydrogenation of hydrazones to produce chiral hydrazines is another significant area of research. researchgate.net While noble-metal catalysts have been traditionally used, recent efforts have focused on more sustainable earth-abundant metals like nickel. researchgate.net The resulting chiral hydrazines are valuable precursors for further chemical transformations. researchgate.net Given that this compound is a chiral molecule, it holds potential as a building block for new classes of chiral ligands or organocatalysts for asymmetric synthesis. beilstein-journals.orgmdpi.com

Integration into Materials Science and Industrial Processes

Beyond organic synthesis, hydrazine derivatives are finding increasing use in the development of advanced materials with unique electronic, optical, and physical properties.

Hydrazine-based compounds are being explored for their potential in organic electronics, including organic photovoltaics and dye-sensitized solar cells (DSSCs). nanochemres.orgnanochemres.orgresearchgate.net In DSSCs, hydrazine derivatives can be incorporated into donor-π-spacer-acceptor (D-π-A) configured dyes. nanochemres.org The hydrazine moiety can act as an anchor to link the dye to the semiconductor surface (e.g., TiO2), facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. nanochemres.org

Computational and experimental studies on novel conjugated compounds derived from hydrazine help in understanding the relationship between molecular structure and optoelectronic properties, such as the HOMO-LUMO energy gap, which is critical for their application in solar cells. nanochemres.org While specific applications of this compound in this field are not documented, the broader class of organic hydrazine derivatives is an active area of research for developing new materials for sustainable energy generation. rsc.orgrsc.org

Hydrazine derivatives, particularly those with two reactive functional groups (bifunctional), can act as both chain extenders and cross-linkers. For example, diacylhydrazines have been investigated as chain extenders in the synthesis of energetic polyurethane elastomers, where they influence the microphase separation and performance of the polymer. The bifunctional nature of hydrazine (two amine groups) allows it to react with polymers containing functional groups like isocyanates or carboxylic acids, making it a versatile component in polymer modification. wikipedia.org

Table 2: Functions of Bifunctional Hydrazine Derivatives in Polymer Chemistry

| Function | Description | Resulting Polymer Property | Reference |

|---|---|---|---|

| Chain Extender | Links linear polymer precursors to form higher molecular weight chains. | Improved melt strength, durability, and mechanical properties. | wikipedia.orgspecialchem.com |

Although there is no specific research detailing the use of this compound for these purposes, its hydrazine functional group makes it a candidate for investigation in the modification of polymers.

Application in Corrosion Control Technologies and Oxygen Scavenging Systems5.2.4. Formation of High-Energy Density Energetic Composites

Without any research findings or documented applications in these specific fields, a scientifically accurate and informative article focusing solely on these aspects of this compound cannot be produced.

Future Research Directions and Unexplored Academic Potential

Development of Novel Stereoselective Transformations Leveraging Cyclohexylethyl Chirality

The inherent chirality of the 1-cyclohexylethyl moiety in (1-Cyclohexylethyl)hydrazine offers a compelling platform for the development of novel stereoselective reactions. The steric bulk and defined three-dimensional arrangement of the cyclohexyl group can be exploited to induce high levels of stereocontrol in a variety of chemical transformations.

Future research could focus on the use of this compound as a chiral auxiliary. By temporarily incorporating this hydrazine (B178648) into a substrate, it can direct the stereochemical outcome of subsequent reactions, such as alkylations, additions, and cyclizations. The auxiliary could then be cleaved to yield the desired enantiomerically enriched product. The development of efficient methods for both the introduction and removal of the this compound moiety will be crucial for the practical application of this strategy.

Furthermore, derivatives of this compound, such as the corresponding hydrazones, are expected to be excellent substrates in stereoselective additions. nih.govsemanticscholar.org Radical additions to chiral N-acylhydrazones have demonstrated high stereoselectivity, and it is conceivable that (1-Cyclohexylethyl)hydrazones could serve as effective acceptors for a range of nucleophiles, leading to the synthesis of valuable chiral amines and other nitrogen-containing compounds. nih.govsemanticscholar.org

Table 1: Potential Stereoselective Reactions Utilizing this compound Derivatives

| Reaction Type | Substrate | Potential Product | Expected Stereocontrol |

| Diastereoselective Alkylation | N-Acyl-(1-cyclohexylethyl)hydrazone | α-Alkylated ketone/aldehyde | High, directed by the cyclohexylethyl group |

| Enantioselective Nucleophilic Addition | (1-Cyclohexylethyl)hydrazone | Chiral amine | High, with appropriate choice of nucleophile and conditions |

| Asymmetric [4+2] Cycloaddition | (1-Cyclohexylethyl)hydrazone as dienophile | Chiral nitrogen-containing heterocycle | Potentially high, depending on the diene |

Exploration of Advanced Catalytic Applications in Complex Synthesis

The development of chiral catalysts is a cornerstone of modern organic synthesis. Chiral hydrazines and their derivatives have emerged as powerful ligands and organocatalysts for a variety of asymmetric transformations. nih.govchemistryviews.orgresearchgate.net this compound could serve as a precursor to novel catalysts for complex molecular synthesis.

One promising avenue is the development of this compound-derived organocatalysts for iminium and enamine catalysis. Chiral hydrazides have been shown to be highly effective in asymmetric Diels-Alder reactions, and a catalyst derived from this compound could offer unique reactivity and selectivity profiles. nih.gov

In the realm of transition-metal catalysis, this compound could be elaborated into novel chiral ligands. The nitrogen atoms of the hydrazine moiety can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of catalytic reactions such as asymmetric hydrogenation, cross-coupling, and C-H activation. chemistryviews.orgresearchgate.net The synthesis of chiral hydrazines via the asymmetric hydrogenation of hydrazones using nickel and other transition metal catalysts has been well-established, highlighting the potential for creating a diverse library of chiral hydrazine-based ligands. chemistryviews.orgresearchgate.netresearchgate.netacs.org

Table 2: Hypothetical Catalytic Applications of this compound-Based Catalysts

| Catalyst Type | Reaction | Potential Advantages |

| Chiral Hydrazide Organocatalyst | Asymmetric Diels-Alder, Michael Addition | High enantioselectivity, operational simplicity |

| Chiral Phosphine-Hydrazine Ligand for Metal Catalysis | Asymmetric Hydrogenation, Allylic Alkylation | Access to novel reactivity, high turnover numbers |

| This compound-derived N,N-Ligand | Asymmetric C-H Functionalization | Control over regioselectivity and stereoselectivity |

Interdisciplinary Research Integrating this compound Derivatives with Advanced Materials Engineering

The unique structural and electronic properties of hydrazine derivatives make them attractive building blocks for advanced materials. researchgate.netpsvmkendra.com Interdisciplinary research at the interface of organic chemistry and materials science could unlock novel applications for this compound.

Derivatives of this compound could be incorporated into polymer backbones or as pendant groups to create functional polymers with tailored properties. nih.gov For instance, polymers bearing chiral hydrazine moieties could find applications in chiral chromatography, enantioselective sensing, or as recyclable catalysts. The reactivity of the hydrazine group allows for post-polymerization modification, enabling the synthesis of a wide range of functional materials from a common polymeric precursor. nih.gov

Furthermore, the ability of hydrazine derivatives to form stable hydrazones with aldehydes and ketones could be exploited in the development of dynamic materials, such as self-healing polymers and responsive gels. researchgate.net The reversible nature of the hydrazone bond allows for the disassembly and reassembly of the material in response to external stimuli. The chirality of the (1-Cyclohexylethyl) group could impart unique chiroptical properties to these materials. Hydrazine derivatives have also been investigated for their potential in dye-sensitized solar cells and other organic electronic applications, suggesting another avenue for future exploration. qnl.qa

Deeper Elucidation of Complex Reaction Networks and Kinetic Pathways

A fundamental understanding of the reaction mechanisms and kinetics involving this compound is essential for its rational application in synthesis and materials science. Future research should focus on detailed mechanistic studies to elucidate the complex reaction networks and kinetic pathways governing its reactivity.

Kinetic studies on the formation and cleavage of (1-Cyclohexylethyl)hydrazones, for example, would provide valuable insights into the stability of these derivatives and inform their use as protecting groups or in dynamic covalent chemistry. acs.org The kinetics of reactions catalyzed by this compound-derived catalysts will also be crucial for optimizing reaction conditions and catalyst performance.

Modern analytical techniques, such as in-situ spectroscopy and computational modeling, can be employed to identify reaction intermediates, determine rate laws, and map out potential energy surfaces. mdpi.comresearchgate.net Understanding the kinetics of hydrazine decomposition is also critical, particularly if these compounds are to be used in applications requiring high thermal stability. nih.gov

Computational Design of Next-Generation Hydrazine-Based Systems with Tailored Reactivity

Computational chemistry offers a powerful tool for the rational design of new catalysts and materials based on the this compound scaffold. Density Functional Theory (DFT) and other computational methods can be used to predict the structures, energies, and spectroscopic properties of this compound derivatives and their transition states in various reactions.

Computational modeling can guide the design of new chiral ligands and organocatalysts by predicting their conformational preferences and the stereochemical outcomes of their reactions. For example, the origins of stereoselectivity in the alkylation of chiral hydrazones have been successfully rationalized using DFT calculations, providing a roadmap for the design of more selective systems. acs.org

In the context of materials science, computational studies can predict the electronic and photophysical properties of polymers and other materials incorporating this compound derivatives, accelerating the discovery of new materials with desired functionalities. qnl.qa The computational investigation of reaction mechanisms, such as the heterogeneous synthesis of hydrazine on catalytic surfaces, can also inform the development of more efficient and sustainable synthetic routes. cardiff.ac.ukresearchgate.net

Q & A

(Basic) What synthetic strategies are recommended for preparing (1-Cyclohexylethyl)hydrazine with high purity?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with cyclohexylethyl precursors. Key steps include nucleophilic substitution or condensation with hydrazine derivatives under controlled conditions. For example:

- Step 1: React cyclohexylethyl halides with hydrazine hydrate in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.

- Step 2: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Step 3: Acidify with HCl to isolate the hydrochloride salt, followed by recrystallization in ethanol/water .

Critical parameters include temperature control (±2°C), pH adjustment (pH 4–5 for precipitation), and inert atmosphere to prevent oxidation.

(Advanced) How does the cyclohexylethyl substituent influence catalytic efficiency in ring-opening metathesis reactions?

Methodological Answer:

Computational studies (e.g., DFT calculations) reveal that bulky cyclohexylethyl groups lower activation barriers in cycloreversion steps by stabilizing transition states through steric and electronic effects. For example:

- Case Study: A [2.2.2]-bicyclic hydrazine with cyclohexyl substituents showed a 30% reduction in activation energy compared to [2.2.1] analogs, enhancing reaction rates in norbornene metathesis .

Experimental validation involves kinetic profiling (e.g., time-resolved NMR) under optimized conditions (0.1–1 mol% catalyst loading, 25–40°C).

(Basic) Which analytical techniques are most effective for characterizing this compound’s thermal stability?

Methodological Answer:

- Differential Scanning Calorimetry (DSC): Measures decomposition onset temperatures (typically 150–200°C for hydrazine derivatives) and exothermic peaks.

- Thermogravimetric Analysis (TGA): Quantifies mass loss under controlled heating (e.g., 10°C/min in N₂ atmosphere).

- FT-IR Spectroscopy: Tracks N-H and C-N bond stability during thermal stress .

For reproducibility, use triplicate runs and calibrate instruments with certified reference standards.

(Advanced) How can computational modeling resolve contradictions in reaction pathway proposals for cyclohexylethyl-substituted hydrazines?

Methodological Answer:

Conflicting experimental data (e.g., unexpected byproducts) can be addressed by:

Transition State Analysis: Using Gaussian or ORCA software to map energy profiles for competing pathways.

Solvent Effects Modeling: COSMO-RS simulations to assess solvent interactions in cycloaddition vs. cycloreversion steps.

Isotopic Labeling Studies: Validate predicted intermediates via ¹³C/¹⁵N NMR tracking .

For example, a 2020 study reconciled conflicting yields by identifying a solvent-dependent shift from [4+2] to [2+2] mechanisms .

(Basic) What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for synthesis and purification steps.

- Storage: Airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent degradation.

- Spill Management: Neutralize with 10% acetic acid solution and adsorb with vermiculite .

Regularly monitor airborne concentrations using NIOSH Method 3518 (HPLC-UV detection) .

(Advanced) How do structural analogs of this compound compare in biological activity studies?

Methodological Answer:

- Comparative Assays: Test analogs (e.g., 1-(Cyclohexyl)-2-(4-nitrophenyl)hydrazine) in cell viability assays (MTT/WST-1) across cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Profiling: Flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).

- SAR Analysis: Correlate cyclohexyl substitution patterns (e.g., methyl vs. ethyl) with IC₅₀ values. A 2025 study noted a 2.5-fold increase in potency with cyclohexylethyl vs. cyclopropyl groups .

(Basic) What spectroscopic methods are recommended for structural elucidation of this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR: Identify cyclohexyl protons (δ 1.2–2.0 ppm) and hydrazine NH₂ signals (δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ions (e.g., [M+H]⁺ for C₈H₁₇N₂: 141.1392).

- X-ray Crystallography: Resolve steric effects of the cyclohexyl group on molecular conformation .

(Advanced) What strategies optimize the regioselectivity of this compound in multi-component reactions?

Methodological Answer:

- Catalyst Screening: Test Brønsted acids (e.g., p-TsOH) or Lewis acids (ZnCl₂) to direct nucleophilic attack.

- Solvent Optimization: Use low-polarity solvents (toluene) to favor kinetically controlled pathways.

- In Situ Monitoring: ReactIR or Raman spectroscopy to track intermediate formation. A 2024 study achieved >90% regioselectivity using Sc(OTf)₃ in DCE .

(Basic) How should researchers assess the environmental impact of this compound waste?

Methodological Answer:

- Biodegradation Assays: OECD 301F protocol (28-day aerobic degradation in sludge).

- Ecotoxicology: Daphnia magna acute toxicity (48h EC₅₀) and algal growth inhibition tests.

- Waste Treatment: Oxidize with Fenton’s reagent (Fe²⁺/H₂O₂) to break N-N bonds .

(Advanced) How does the steric environment of the cyclohexylethyl group affect photophysical properties in material science applications?

Methodological Answer:

- UV-Vis Spectroscopy: Compare λₐᵦₛ of hydrazine derivatives (e.g., 300–400 nm shifts with bulky substituents).

- DFT Calculations: Analyze HOMO-LUMO gaps and charge transfer efficiencies.

- Thin-Film Studies: Spin-coat derivatives on ITO substrates and measure conductivity (four-point probe). A 2025 report linked cyclohexyl groups to reduced aggregation in OLED materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.